molecular formula C9H16N2O B2528556 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole CAS No. 1856092-89-1

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2528556
CAS No.: 1856092-89-1
M. Wt: 168.24
InChI Key: UODWQNNHAZUZAV-UHFFFAOYSA-N
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Description

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by an ethyl group at the first position and an isopropoxymethyl group at the third position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-3-hydroxymethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the isopropoxymethyl group, where nucleophiles such as amines or thiols replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced pyrazole compounds.

    Substitution: Substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methyl-1H-pyrazole: Similar structure but lacks the isopropoxymethyl group.

    1-ethyl-3-(methoxymethyl)-1H-pyrazole: Contains a methoxymethyl group instead of an isopropoxymethyl group.

    1-ethyl-3-(ethoxymethyl)-1H-pyrazole: Contains an ethoxymethyl group instead of an isopropoxymethyl group.

Uniqueness

1-ethyl-3-(isopropoxymethyl)-1H-pyrazole is unique due to the presence of the isopropoxymethyl group, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct biological activities and industrial applications compared to its analogs.

Properties

IUPAC Name

1-ethyl-3-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-4-11-6-5-9(10-11)7-12-8(2)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODWQNNHAZUZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)COC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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